molecular formula C24H36Cl2N2O6 B2490182 trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine hydrochloride CAS No. 1630906-76-1

trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine hydrochloride

Cat. No.: B2490182
CAS No.: 1630906-76-1
M. Wt: 519.46
InChI Key: SSMHPJOVHYERFX-XHSCLTASSA-N
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Description

trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine hydrochloride (CAS: 1630906-76-1) is a cyclobutane-based amine derivative featuring a 3,4-dimethoxyphenoxy substituent. Its structure combines a rigid cyclobutane ring with a substituted aromatic moiety, which may influence receptor binding and metabolic stability.

Properties

IUPAC Name

3-(3,4-dimethoxyphenoxy)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-14-11-4-3-9(7-12(11)15-2)16-10-5-8(13)6-10;/h3-4,7-8,10H,5-6,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJAGHAHQCNOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC2CC(C2)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Reaction

  • 3,4-Dimethoxyphenol is coupled with trans-3-hydroxycyclobutanamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
  • Advantages: High stereoretention, mild conditions.

Williamson Ether Synthesis

  • trans*-3-Bromocyclobutanamine is reacted with 3,4-dimethoxyphenolate (generated from 3,4-dimethoxyphenol and K₂CO₃) in DMF at 80°C.
  • The reaction proceeds via SN2 mechanism, retaining the trans configuration.
Method Yield (%) Conditions Reference
Mitsunobu 70–85 DEAD, PPh₃, THF, 0°C to RT
Williamson 50–65 K₂CO₃, DMF, 80°C, 12 h

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt via acid-base reaction:

  • trans*-3-(3,4-Dimethoxyphenoxy)cyclobutanamine is dissolved in anhydrous ether.
  • Dry HCl gas is bubbled through the solution, precipitating the hydrochloride salt.
  • Recrystallization from ethanol/ether yields the pure product.

Optimization :

  • Use of HCl in dioxane (4 M) provides consistent stoichiometry and reduces side reactions.

Purification and Characterization

Final purification employs column chromatography (SiO₂, CH₂Cl₂/MeOH gradient) or recrystallization . Structural confirmation is achieved via:

  • ¹H/¹³C NMR : Key signals include δ 6.8–7.1 ppm (aromatic protons), δ 3.8 ppm (OCH₃), and δ 2.5–3.5 ppm (cyclobutane protons).
  • HPLC-MS : [M+H]⁺ peak at m/z 282.2 (free amine), 318.1 (hydrochloride).

Scalability and Industrial Relevance

Patent disclosures highlight continuous-flow photocycloaddition for large-scale cyclobutane synthesis, achieving >90% conversion with UV-LED reactors. For amine functionalization, fixed-bed hydrogenation systems using Pd/Al₂O₃ catalysts reduce reaction times to <2 h.

Chemical Reactions Analysis

Types of Reactions: trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

In the field of chemistry, trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine hydrochloride serves as a crucial building block for synthesizing more complex molecules. It is utilized as an intermediate in the preparation of pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications that can lead to new compounds with potentially beneficial properties.

Biology

The compound is employed in biological studies to investigate its effects on cellular processes. Research has indicated its potential role in neuroprotection and as an inhibitor of neurotoxicity in cultured neurons. Studies have evaluated its free radical scavenging capabilities and antinarcotic activity in animal models, showcasing its relevance in neuropharmacology .

Medicine

In medical research, this compound is being explored for its therapeutic properties. It has been studied for potential applications in treating neurological disorders due to its ability to modulate specific receptor activities. The compound may also have implications in cardiovascular health, given its interactions with pathways associated with vascular function and neuronal signaling .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Neurotoxicity Inhibition : In vitro studies demonstrated that this compound effectively inhibited neurotoxic effects induced by certain agents in neuronal cell cultures, suggesting its potential as a neuroprotective agent.
  • Pharmacological Evaluation : Animal model studies indicated that the compound exhibited significant antinarcotic activity, which could have implications for developing treatments for substance use disorders .

Mechanism of Action

The mechanism of action of trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction leads to various biochemical and physiological effects, which are the basis for its therapeutic potential .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Methoxy vs.
  • Positional Isomerism: Fluoro substituents at the 2-, 3-, or 4-position on the phenoxy ring (e.g., 1630907-23-1 vs. 1630906-63-6) modulate steric hindrance and electronic distribution, which could influence selectivity in enzyme inhibition .
  • Benzyloxy vs.

Physicochemical Properties

  • Solubility : Hydrochloride salts generally improve water solubility. However, fluorinated derivatives (e.g., 1630907-23-1) may exhibit lower solubility than methoxy analogs due to reduced polarity.
  • Molecular Weight : Brominated derivatives (e.g., 1807885-05-7) have higher molar masses (~280 g/mol), which could limit bioavailability compared to lighter analogs (~260 g/mol) .

Biological Activity

trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₈ClNO₃
  • Molecular Weight : 259.73 g/mol
  • Structure : The compound features a cyclobutane ring substituted with a 3-(3,4-dimethoxyphenoxy) group, which contributes to its unique chemical reactivity and biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It is known to modulate the activity of certain receptors and enzymes, leading to various biochemical effects. Notably, it has been investigated for its potential effects on:

  • Neurological Pathways : The compound may influence neurotransmitter systems and has been studied for neuroprotective properties.
  • Cardiovascular Systems : It shows potential in modulating vascular responses and may have implications for treating cardiovascular diseases.

Antioxidant Properties

Studies have indicated that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases including neurodegenerative disorders.

Neuroprotective Effects

Research has demonstrated that the compound can inhibit neurotoxicity in cultured neurons. In experimental models, it has shown promise in reducing cell death associated with neurotoxic agents, suggesting potential therapeutic applications in conditions like Alzheimer's disease and other neurodegenerative disorders.

Antinociceptive Activity

In animal studies, this compound has exhibited antinociceptive effects. This suggests its potential use in pain management therapies, particularly for conditions involving chronic pain mechanisms .

Case Studies and Experimental Data

  • Cell Culture Studies : In vitro studies have evaluated the compound's effects on neuronal cell lines. Results indicated a reduction in apoptosis markers when treated with this compound compared to control groups .
  • Animal Models : In vivo studies using rodent models assessed the compound's efficacy in reducing pain responses. The results showed significant reductions in pain behavior following administration of the compound .

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
This compoundAntioxidant, NeuroprotectiveReceptor modulation
cis-3-(3,4-Dimethoxyphenoxy)cyclobutanamineLimited data availableNot extensively studied
3-(3,4-Dimethoxyphenoxy)cyclobutanoneSimilar structural propertiesDifferent activity profile

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine hydrochloride, and how are stereochemical purity and yield optimized?

  • Methodology :

  • Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the cyclobutane core. For stereochemical control, employ chiral catalysts (e.g., Ru-based catalysts) or enantioselective hydrogenation .
  • Phenoxy Group Introduction : Perform nucleophilic aromatic substitution (SNAr) using 3,4-dimethoxyphenol and a pre-functionalized cyclobutylamine intermediate. Optimize reaction conditions (temperature, solvent polarity) to minimize byproducts .
  • Hydrochloride Salt Formation : React the free base with HCl gas in anhydrous diethyl ether, followed by recrystallization in ethanol/water to ensure >98% purity .

Q. How can spectroscopic techniques (NMR, HPLC-MS) be used to confirm the compound’s structural integrity and purity?

  • NMR Analysis :

  • 1H-NMR : Identify characteristic peaks for the cyclobutane ring (δ 2.5–3.5 ppm, multiplet) and methoxy groups (δ 3.7–3.9 ppm, singlet). Trans-configuration is confirmed by coupling constants (J = 8–10 Hz for adjacent protons) .
  • 13C-NMR : Verify the absence of impurities by detecting resonances for the cyclobutane carbons (δ 25–35 ppm) and aromatic carbons (δ 110–150 ppm) .
    • HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid. Monitor for a single peak (retention time ~8–10 min) and a molecular ion [M+H]+ matching the theoretical m/z (e.g., 298.1 for C13H20ClNO3) .

Q. What are the optimal storage conditions and handling protocols to ensure compound stability?

  • Storage : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation. Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydrochloride salt .
  • Handling : Prepare solutions in degassed solvents (e.g., DMSO or PBS) immediately before use. Avoid repeated freeze-thaw cycles to prevent aggregation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3,4-dimethoxyphenoxy group in receptor binding?

  • Methodology :

  • Analog Synthesis : Replace the methoxy groups with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., tert-butyl) to assess steric/electronic effects. Compare binding affinities via radioligand assays (e.g., Ki values for serotonin receptors) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to map interactions between the phenoxy group and receptor active sites (e.g., hydrophobic pockets or hydrogen-bonding residues) .

Q. How should conflicting in vitro and in vivo bioavailability data be resolved?

  • Contradiction Analysis :

  • Solubility Testing : Measure solubility in biorelevant media (FaSSIF/FeSSIF) to identify discrepancies between aqueous buffers and physiological conditions .
  • Metabolic Stability : Use liver microsomes or hepatocytes to assess first-pass metabolism. If rapid hepatic clearance occurs, modify the cyclobutane scaffold to reduce CYP450 interactions .

Q. What strategies are effective for synthesizing isotopically labeled analogs (e.g., deuterated or 13C-labeled) for pharmacokinetic studies?

  • Labeling Methods :

  • Deuterium Incorporation : Catalytic H/D exchange using Pd/C in D2O under high pressure. Target positions: benzylic protons on the cyclobutane ring .
  • 13C-Labeling : Use 13C-enriched sodium cyanide in Strecker synthesis to introduce labels at the amine group .

Q. How does stereochemistry influence the compound’s pharmacokinetic and pharmacodynamic profiles?

  • Experimental Design :

  • Enantiomer Separation : Use chiral HPLC (Chiralpak IA column) to isolate trans vs. cis isomers. Compare logP, plasma protein binding, and half-life in rodent models .
  • In Vivo Efficacy : Administer enantiomers in disease models (e.g., neuropathic pain) and correlate plasma exposure (AUC) with therapeutic effect (e.g., ED50) .

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